ethyl 4-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate
Description
Ethyl 4-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate is a synthetic derivative combining a substituted purine core with a benzoate ester scaffold. The purine moiety (1,3,9-trimethyl-2,6-dioxo-tetrahydro-1H-purine) is critical for its bioactivity, likely targeting enzymes such as phosphodiesterases (PDEs) or adenosine receptors. The thioacetamido linker (-S-CH2-C(O)-NH-) bridges the purine and benzoate groups, enhancing stability and modulating solubility.
Properties
IUPAC Name |
ethyl 4-[[2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5S/c1-5-29-17(27)11-6-8-12(9-7-11)20-13(25)10-30-18-21-14-15(22(18)2)23(3)19(28)24(4)16(14)26/h6-9H,5,10H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVEKQYOPMQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate typically involves multiple steps. One common approach is to start with the purine derivative, which is then reacted with a thiol to introduce the sulfanyl group. This intermediate is then coupled with an acetamido benzoate derivative under specific conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can help in scaling up the production while maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine derivative can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acids or bases for hydrolysis. The reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while hydrolysis of the ester group can produce the corresponding carboxylic acid.
Scientific Research Applications
Organic Chemistry
Ethyl 4-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups make it suitable for various chemical reactions:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : Carbonyl groups in the purine structure can be reduced to alcohols.
- Substitution : Hydrolysis of the ester group can yield corresponding carboxylic acids.
Biological Applications
The compound has shown promise in biological studies related to enzyme inhibition and protein interactions:
- Enzyme Inhibition Studies : Due to its structural characteristics, it can interact with specific enzymes, potentially inhibiting their activity. This makes it valuable in drug design for targeting metabolic pathways.
Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit pharmacological effects such as:
- Anticancer Activity : Similar compounds have been studied for their potential to inhibit cancer cell growth through targeted interactions with cellular pathways.
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Enzyme Inhibition Research :
- Synthesis of Related Compounds :
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Pyrimidine-Based Derivatives
Example: Ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate (C23H23N3O2)
- Key Features : Pyrimidine ring (vs. purine in the target compound) with phenyl and allyl substituents.
- Activity : Exhibits strong inhibition of PDE4 (IC50 < 1 μM), attributed to planar aromatic stacking and hydrogen bonding with the enzyme’s active site .
- Structural Differences: The absence of the purine ring’s imidazole component reduces molecular weight (349.45 g/mol vs.
Isoxazole and Pyridazine Derivatives
Examples :
- I-6373: Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
- Key Features: Isoxazole/pyridazine heterocycles instead of purine; phenethylthio/amino linkers.
- Activity: These compounds are optimized for kinase inhibition (e.g., EGFR, VEGFR) due to the smaller heterocycles’ ability to fit into ATP-binding pockets. The thioether linker in I-6373 enhances metabolic stability compared to amino linkers .
- Comparison : The target compound’s purine core may offer broader hydrogen-bonding interactions but could reduce selectivity due to its larger size.
Substituent Variations in Purine Derivatives
Example : [(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetic Acid
- Key Features : Methyl groups at positions 1, 3, and 7 (vs. 1, 3, 9 in the target compound); carboxylic acid terminus.
- Impact : The positional shift of the methyl group (C7 vs. C9) alters ring strain and solvation properties. The carboxylic acid group increases polarity, favoring aqueous solubility but reducing membrane permeability compared to the target’s ethyl ester .
Comparative Data Table
Research Findings and Implications
- Bioactivity Trends : Pyrimidine and isoxazole derivatives exhibit stronger target selectivity due to smaller heterocycles, while purine-based compounds (like the target) may have broader but less specific interactions .
- Linker Effects: Thioether linkers (as in the target and I-6373) improve metabolic stability over ether or amino linkers, critical for oral bioavailability .
- Substituent Positioning: Methyl groups at position 9 (target) vs.
Biological Activity
Ethyl 4-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate is a complex organic compound that has garnered interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Structural Overview
The compound consists of a purine derivative linked to a benzoate ester. Its chemical structure can be represented as follows:
- Chemical Formula : C_{16}H_{20}N_{4}O_{4}S
- Molecular Weight : Approximately 396.49 g/mol
The presence of functional groups such as esters and amides in its structure suggests potential reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in purinergic signaling pathways. This can influence cellular responses to nucleotides such as ATP and adenosine.
- Protein Interactions : Its structural components allow for interactions with proteins that regulate cellular signaling pathways. This includes potential modulation of G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Recent studies have highlighted the compound's pharmacological potential:
- Purinergic Signaling :
- Antioxidant Activity :
- Therapeutic Applications :
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis protocol for this compound to ensure high purity and yield?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling sulfanylacetamido groups to a purine-derived core. For example, analogous compounds are synthesized via refluxing precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via filtration or chromatography . Critical parameters include reaction time, temperature control, and stoichiometric ratios of intermediates. Purity can be enhanced using techniques like recrystallization or HPLC.
Q. How can researchers characterize the structural and functional groups of this compound?
- Methodology : Advanced spectroscopic techniques are essential:
- NMR : To confirm the presence of methyl groups on the purine ring and the benzoate ester.
- FT-IR : For identifying sulfanyl (S-H) and amide (N-H) stretches.
- Mass Spectrometry : To verify molecular weight and fragmentation patterns, especially for the sulfanylacetamido linkage .
- X-ray Crystallography : For resolving steric effects around the purine core .
Q. What solvent systems and reaction conditions are optimal for its stability during experiments?
- Methodology : The compound’s stability depends on avoiding hydrolysis of the ester and sulfanyl groups. Polar aprotic solvents (e.g., DMF, DMSO) are recommended for reactions, while storage in anhydrous conditions at low temperatures (-20°C) prevents degradation .
Advanced Research Questions
Q. How can contradictory data on its biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
- Methodology :
- Dose-Response Studies : Establish IC50 values across multiple assays to differentiate non-specific binding from targeted effects.
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities to enzymes (e.g., kinases) versus receptors .
- Mutagenesis Studies : Modify key residues in target proteins to validate interaction sites .
Q. What computational approaches are used to predict its reactivity in novel chemical reactions?
- Methodology : Quantum chemical calculations (e.g., DFT) model reaction pathways, such as sulfanyl group substitutions or ester hydrolysis. Tools like Gaussian or ORCA simulate transition states and energy barriers. Reaction path search methods, combined with machine learning, can prioritize experimental conditions .
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
- Methodology : Apply Design of Experiments (DoE) principles:
- Factorial Design : Test variables like temperature, catalyst concentration, and solvent polarity.
- Response Surface Methodology (RSM) : Identify optimal parameter combinations for yield and purity .
- In Situ Monitoring : Use techniques like Raman spectroscopy to track intermediate formation .
Data Analysis and Mechanistic Questions
Q. What statistical methods are recommended for analyzing dose-dependent biological activity data?
- Methodology :
- Non-linear Regression : Fit data to Hill or Logit models for EC50/IC50 determination.
- ANOVA : Compare activity across structural analogs or modified derivatives .
- Principal Component Analysis (PCA) : Correlate structural features (e.g., substituent electronegativity) with bioactivity .
Q. How does the sulfanylacetamido group influence the compound’s pharmacokinetic properties?
- Methodology :
- In Vitro ADME Assays : Measure solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (microsomal incubation).
- QSAR Modeling : Relate the sulfanyl group’s lipophilicity to bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
